2,6-Difluoro-4-methoxybenzoic acid
Overview
Description
2,6-Difluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of 2,6-Difluoro-4-methoxybenzoic acid is the urease enzyme . Urease is a metalloenzyme with nickel as a transition metal in its skeleton . It is affiliated with amidohydrolases and phosphotriestreases protein families engaged with nitrogen metabolism of living species including plants, algae, fungi, and microorganisms .
Mode of Action
It is known that the compound is used in the synthesis of hydrazinecarbothioamide and hydrazinecarboxamide metalloderivatives . These derivatives have shown an increased potential for urease inhibition .
Biochemical Pathways
Urease triggers the decomposition of urea into ammonia and carbon dioxide, causing an increase in pH in the human interior media due to the excess release of ammonia . This provides the roots to culture the gram-negative microaerophilic pathogen Helicobacter pylori in the mucous layer of the human stomach
Result of Action
The result of the action of this compound is the inhibition of urease, an enzyme that plays a crucial role in the nitrogen metabolism of various organisms . This inhibition can potentially disrupt the growth of certain pathogens, such as Helicobacter pylori .
Action Environment
The action environment of this compound is likely to be within the human body, given its potential use in inhibiting urease . .
Biochemical Analysis
Biochemical Properties
2,6-Difluoro-4-methoxybenzoic acid is involved in various biochemical reactions. It has been shown to be involved in the preparation of potent and orally available G protein-coupled receptor 40 agonists, used in the treatment of type 2 diabetes
Cellular Effects
Given its role in the preparation of G protein-coupled receptor 40 agonists, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2,6-Difluoro-4-methoxybenzoic acid typically involves the reaction of 2,6-difluoro-4-methoxybenzoyl chloride with water or a suitable base to yield the desired acid . Another method involves the esterification of this compound with methanol, followed by hydrolysis to obtain the acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Difluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,6-Difluoro-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,6-Difluoro-4-methoxybenzoic acid can be compared with other similar compounds such as:
2,4-Difluoro-3-methoxybenzoic acid: This compound has a similar structure but with the fluorine atoms in different positions.
2,6-Difluoro-4-(hydroxymethyl)benzoic acid: This compound has a hydroxymethyl group instead of a methoxy group.
4-Cyano-2,6-difluorobenzoic acid: This compound has a cyano group in place of the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-difluoro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVYSAINQRZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380821 | |
Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123843-65-2 | |
Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123843-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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